

A Technical Guide to Chlorambucil-d8: Suppliers and Quality Specifications

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For researchers, scientists, and professionals in drug development, the procurement of high-quality, well-characterized stable isotope-labeled internal standards is critical for the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides an in-depth overview of **Chlorambucil-d8**, a deuterated analog of the alkylating agent Chlorambucil, focusing on its suppliers, quality specifications, and the analytical methodologies employed for its characterization.

Overview of Chlorambucil-d8

Chlorambucil-d8 is a deuterium-labeled version of Chlorambucil, an antineoplastic agent used in the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas.[1] [2] The incorporation of deuterium atoms into the molecule allows it to be used as an internal standard in mass spectrometry-based bioanalytical methods for the precise quantification of Chlorambucil in biological matrices.[3][4] This stable isotope-labeled compound enhances the accuracy of therapeutic drug monitoring and pharmacokinetic research.[4]

Suppliers and Product Specifications

Several reputable suppliers offer **Chlorambucil-d8** for research purposes. The table below summarizes the key specifications from a selection of these suppliers.



Supplier	Product Number/CA S	Molecular Formula	Molecular Weight	Purity Specificatio n	Storage Conditions
MedChemEx press	HY-13593-d8	C14H11D8Cl2 NO2	312.26	Not specified; Certificate of Analysis available upon request.	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).
Cayman Chemical	37497 / 2748247-26- 7	C14H11D8Cl2 NO2	312.3	≥99% deuterated forms (d1-d8)	-20°C
LGC Standards	TRC- C338953- 10MG	Not specified	Not specified	Not specified	Not specified
Veeprho	DVE00338	C14H11D8Cl2 NO2	312.26 g/mol	Not specified	Not specified
Pharmaffiliate s	PA STI 018920 / 2733532-57- 3	C14H11D8Cl2 NO2	312.26	Not specified	2-8°C Refrigerator

Quality Control and Experimental Protocols

The quality of **Chlorambucil-d8** is assessed through a variety of analytical techniques to confirm its identity, purity, and isotopic enrichment. While specific protocols are proprietary to each supplier, the following methodologies are standard in the industry.

Purity Determination by High-Performance Liquid Chromatography (HPLC)



HPLC is a fundamental technique for assessing the chemical purity of **Chlorambucil-d8**. A typical certificate of analysis for the unlabeled compound from MedChemExpress shows a purity of 99.64% as determined by HPLC, indicating this is a standard quality control measure. [5]

General Protocol:

- Sample Preparation: A known concentration of **Chlorambucil-d8** is dissolved in a suitable solvent, such as acetonitrile or methanol.
- Chromatographic System: A reverse-phase C18 column is commonly used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile) is employed to separate the analyte from any impurities.
- Detection: A UV detector is used to monitor the elution of the compound, typically at a wavelength where Chlorambucil exhibits maximum absorbance.
- Quantification: The purity is calculated by comparing the peak area of the main compound to the total area of all detected peaks.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is essential for confirming the molecular weight of **Chlorambucil-d8** and determining its isotopic distribution.[3]

General Protocol:

- Sample Introduction: The sample is introduced into the mass spectrometer, either after separation by GC or LC, or via direct infusion.
- Ionization: An appropriate ionization technique, such as electrospray ionization (ESI) for LC-MS, is used to generate molecular ions.



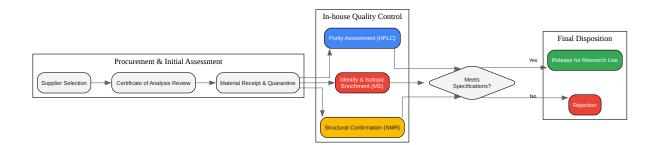
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For Chlorambucild8, the expected molecular ion peak will be shifted by +8 atomic mass units compared to the unlabeled compound.
- Isotopic Distribution Analysis: The relative abundance of ions corresponding to different deuteration levels (d1-d8) is determined to assess the isotopic enrichment. Cayman Chemical specifies a purity of ≥99% for deuterated forms (d1-d8).[3]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of **Chlorambucil-d8**. The absence of signals in the regions corresponding to the deuterated positions in the ¹H NMR spectrum provides direct evidence of successful deuterium labeling.

Visualizing Workflows and Pathways

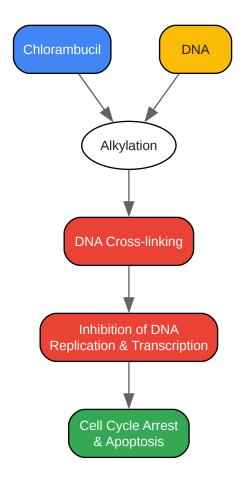
To aid in the understanding of the procurement and application of **Chlorambucil-d8**, the following diagrams illustrate a typical quality control workflow and the simplified mechanism of action of Chlorambucil.



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Caption: Quality control workflow for **Chlorambucil-d8**.



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Caption: Simplified mechanism of action of Chlorambucil.

Conclusion

The selection of a reliable supplier and a thorough understanding of the quality specifications are paramount for the successful use of **Chlorambucil-d8** in research and development. The data and methodologies outlined in this guide provide a framework for evaluating and implementing this critical internal standard in bioanalytical assays. Researchers are encouraged to request lot-specific certificates of analysis and engage with suppliers' technical support to ensure the material meets the stringent requirements of their studies.



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